4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
CAS No.: 1423031-66-6
Cat. No.: VC2572171
Molecular Formula: C7H5ClFNO4S
Molecular Weight: 253.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423031-66-6 |
|---|---|
| Molecular Formula | C7H5ClFNO4S |
| Molecular Weight | 253.64 g/mol |
| IUPAC Name | 4-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H5ClFNO4S/c1-4-2-5(15(8,13)14)3-6(7(4)9)10(11)12/h2-3H,1H3 |
| Standard InChI Key | AXMNPGZISRKDDL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)Cl |
| Canonical SMILES | CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)Cl |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
The molecular structure of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride features a benzene ring with four distinct functional groups:
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The sulfonyl chloride group (-SO₂Cl) at position 1 consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. This group is highly reactive toward nucleophilic attack.
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The fluorine atom at position 4 is a small, highly electronegative substituent that influences the electronic properties of the benzene ring.
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The methyl group (-CH₃) at position 3 provides a site for potential functionalization through radical halogenation or oxidation reactions.
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The nitro group (-NO₂) at position 5 is strongly electron-withdrawing, affecting the electron distribution in the benzene ring and enhancing the reactivity of the sulfonyl chloride group.
The arrangement of these substituents creates a molecule with unique electronic properties and reactivity patterns.
Physical Properties
While specific physical property data for 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is limited in the available literature, we can estimate its properties based on structurally similar compounds. For reference, 4-Methyl-3-nitrobenzene-1-sulfonyl chloride, which differs only by the absence of the fluoro group, has the following properties:
| Property | Value |
|---|---|
| Melting Point | 30-34°C |
| Boiling Point | 152-154°C (at 1 mm Hg) |
| Density | 1.528±0.06 g/cm³ (Predicted) |
| Physical Form | Powder to crystal |
| Color | White to light yellow to green |
| Solubility | Soluble in toluene |
| Sensitivity | Moisture sensitive |
It is reasonable to expect that 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride would have somewhat similar properties, with some variations due to the presence of the fluorine atom . The fluorine substituent typically increases lipophilicity and may affect melting point, boiling point, and solubility characteristics.
Like other sulfonyl chlorides, 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is expected to be moisture-sensitive, as the sulfonyl chloride group can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Synthesis Methods
Challenges in Synthesis
The synthesis of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride presents several challenges:
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Regioselectivity: Controlling the position of substituents during nitration and chlorosulfonation can be challenging and may result in isomeric mixtures. As described for similar compounds, "The second process step results in a reaction mixture comprising 4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride, 4-fluoro-2-methyl-3-nitrobenzenesulfonyl chloride, and 2-fluoro-4-methyl-5-nitrobenzenesulfonyl chloride."
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Purification: Separating the desired product from isomeric by-products often requires sophisticated purification techniques. For similar compounds, crystallization has been used: "The reaction mixture is here first seeded with 4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride and then mixed with water... The resulting product is then isolated by filtration and washing with water."
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Stability: Sulfonyl chlorides are moisture-sensitive, necessitating anhydrous conditions during synthesis and purification .
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Safety concerns: The combination of nitro and sulfonyl chloride groups may present safety issues during synthesis and handling.
Biological Activity and Applications
Protein Modification Capabilities
One of the most significant applications of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride and similar compounds is their ability to modify proteins. The sulfonyl chloride moiety can react with nucleophilic residues in proteins, forming covalent bonds. This property makes the compound valuable in various biochemical applications:
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Enzyme Inhibition Studies: By forming covalent bonds with active site residues, such as serine in serine proteases, these compounds can irreversibly inhibit enzyme activity.
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Protein Labeling: The covalent modification can be used for protein labeling in structural and functional studies.
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Probe Development: The compound can serve as a chemical probe for studying protein dynamics and enzyme mechanisms.
These applications exploit the high reactivity of the sulfonyl chloride group toward nucleophilic amino acid residues, particularly cysteine, serine, and lysine.
Pharmaceutical Applications
Compounds structurally similar to 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride have been investigated for pharmaceutical applications, particularly in the development of anticancer agents. For example, related compounds have been used in the design of inhibitors targeting Bcl-2 and Bcl-xL proteins, which play crucial roles in regulating apoptosis (programmed cell death) and are important targets in cancer therapy .
Research has shown that compounds with similar structural features can be modified to dramatically improve their binding affinity to these proteins. In one study, a compound was developed with a Ki value of 2.0 nM to Bcl-2 and Ki < 1 nM to Bcl-xL, representing a significant improvement over the initial lead compounds .
The presence of the fluorine atom in 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride may enhance its pharmacological properties by:
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Increasing lipophilicity and membrane permeability
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Improving metabolic stability
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Enhancing binding interactions with protein targets through hydrogen bonding or dipole interactions
Synthetic Applications
As a reactive intermediate, 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride has potential applications in the synthesis of more complex molecules. The sulfonyl chloride group can undergo various transformations:
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Formation of sulfonamides through reaction with amines
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Synthesis of sulfonate esters through reaction with alcohols
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Production of thiosulfonates through reaction with thiols
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Reduction to form thiols or disulfides
For example, patent literature describes the conversion of similar sulfonyl chlorides to disulfides: "Surprisingly, 1,1'-disulfanediylbis(4-fluoro-2-methyl-5-nitrobenzene) can be prepared in good yields and high purity by the process according to the invention."
Comparison with Structurally Related Compounds
Structural Analogues
4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride shares structural features with several related compounds mentioned in the literature. The following table compares these structural analogues:
This comparison highlights how subtle structural differences can significantly affect the properties and applications of these compounds.
Structure-Activity Relationships
The arrangement of substituents on the benzene ring significantly influences the compound's reactivity and potential biological activity:
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The electron-withdrawing nitro group activates the sulfonyl chloride toward nucleophilic attack, particularly when positioned para to it.
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The fluorine substituent affects the electronic properties of the benzene ring and can enhance certain biological interactions due to its high electronegativity and small size.
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The methyl group provides hydrophobicity and can influence how the molecule interacts with biological targets.
In drug design research involving similar compounds, it has been observed that linking compounds with complementary binding features can dramatically improve binding affinity. For example, one study reported that linking two compounds with moderate binding affinities produced a compound with nanomolar binding affinity to Bcl-2 and Bcl-xL proteins, representing an improvement of over 10,000-fold compared to the individual components .
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